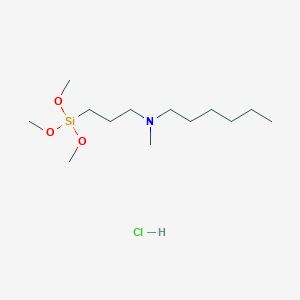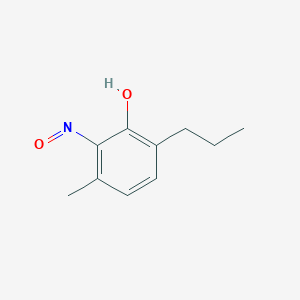
3-Methyl-2-nitroso-6-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-nitroso-6-propylphenol is an organic compound that belongs to the class of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to an aromatic ring, along with methyl and propyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitroso-6-propylphenol can be achieved through several methods:
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors.
Oxidation of Amino Precursors: Another approach is the oxidation of amino precursors.
Direct Nitrosation: Direct nitrosation of phenolic compounds using nitrosating agents such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in acidic conditions can also be employed.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-nitroso-6-propylphenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be further oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amino compounds.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron, zinc, tin, and hydrochloric acid.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of 3-Methyl-2-nitro-6-propylphenol.
Reduction: Formation of 3-Methyl-2-amino-6-propylphenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-2-nitroso-6-propylphenol has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-nitroso-6-propylphenol involves its interaction with molecular targets and pathways:
Nitrosation Reactions: The nitroso group can react with nucleophiles, leading to the formation of oximes and hydrazones.
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox balance and potentially exerting antioxidant effects.
Enzyme Inhibition: It may inhibit certain enzymes by modifying their active sites through nitrosation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-propylphenol: Lacks the nitroso group, resulting in different chemical properties and reactivity.
3-Methyl-2-nitro-6-propylphenol: Contains a nitro group instead of a nitroso group, leading to different redox behavior and applications.
Uniqueness
3-Methyl-2-nitroso-6-propylphenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
184866-28-2 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-methyl-2-nitroso-6-propylphenol |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-6-5-7(2)9(11-13)10(8)12/h5-6,12H,3-4H2,1-2H3 |
Clave InChI |
FLVILPVECBMKDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(C=C1)C)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


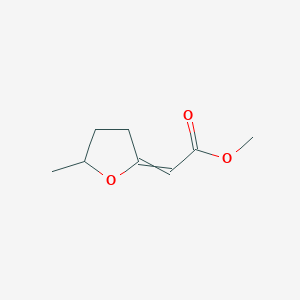
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
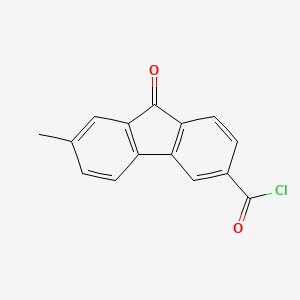
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
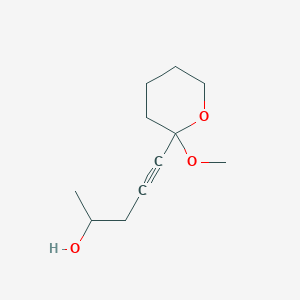
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
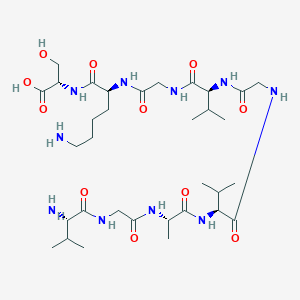
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
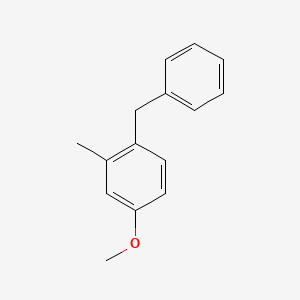
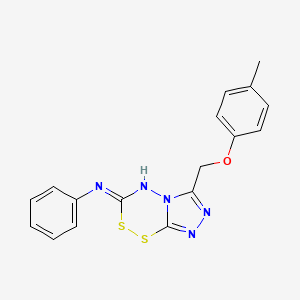
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
